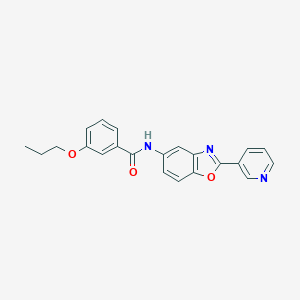
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, also known as PBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PBB belongs to the family of benzoxazole derivatives and has been studied for its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is not fully understood, but it is believed to modulate various biological pathways, including the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases.
Biochemical and Physiological Effects
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has also been shown to induce apoptosis and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has several advantages for lab experiments, including its high purity and stability. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, including its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide could also be studied for its potential use as a diagnostic tool for cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide and to optimize its synthesis method for increased yield and purity.
Synthesis Methods
The synthesis of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves the reaction of 2-aminopyridine with 5-chloro-2-nitrobenzoic acid, followed by reduction with tin and hydrochloric acid. The resulting product is then reacted with 3-propoxyaniline to yield 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. The synthesis method has been optimized to increase the yield and purity of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide.
Scientific Research Applications
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its ability to prevent the formation of beta-amyloid plaques, which are a hallmark of the disease. In diabetes research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to improve glucose metabolism and insulin sensitivity.
properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-11-27-18-7-3-5-15(12-18)21(26)24-17-8-9-20-19(13-17)25-22(28-20)16-6-4-10-23-14-16/h3-10,12-14H,2,11H2,1H3,(H,24,26) |
InChI Key |
AMRRTAXTTVRMQV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244990.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B244994.png)

![3-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B245000.png)
![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B245001.png)

![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B245005.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)
![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)
![N-[1-(1-adamantyl)ethyl]-5-nitro-2-furamide](/img/structure/B245019.png)